[1-[(Benzyloxy)methyl]cyclopropyl]methanol

Synthetic Chemistry Catalysis Process Chemistry

[1-[(Benzyloxy)methyl]cyclopropyl]methanol (CAS: 177200-76-9) is a small-molecule cyclopropylmethanol derivative with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol. It is structurally characterized by a cyclopropane ring bearing a benzyloxy-methyl group and a hydroxymethyl group, making it a protected intermediate for the synthesis of Montelukast (M568000), a selective leukotriene D4-receptor antagonist.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 177200-76-9
Cat. No. B043042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-[(Benzyloxy)methyl]cyclopropyl]methanol
CAS177200-76-9
Synonyms1-[(Phenylmethoxy)methyl]cyclopropanemethanol
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC1CC1(CO)COCC2=CC=CC=C2
InChIInChI=1S/C12H16O2/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2
InChIKeyKBGZAPJNEFMKKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy [1-[(Benzyloxy)methyl]cyclopropyl]methanol CAS 177200-76-9 – A Strategic Intermediate for Montelukast Synthesis and Cyclopropyl Building Blocks


[1-[(Benzyloxy)methyl]cyclopropyl]methanol (CAS: 177200-76-9) is a small-molecule cyclopropylmethanol derivative with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . It is structurally characterized by a cyclopropane ring bearing a benzyloxy-methyl group and a hydroxymethyl group, making it a protected intermediate for the synthesis of Montelukast (M568000), a selective leukotriene D4-receptor antagonist . It is commonly supplied as a clear, colorless oily liquid with purity ≥95% , and it is also recognized as a versatile scaffold for further derivatization .

Why [1-[(Benzyloxy)methyl]cyclopropyl]methanol (177200-76-9) Cannot Be Replaced by Similar Cyclopropyl Methanol Analogs


Substituting this compound with its chiral isomers, difluorinated analogs, or unprotected cyclopropylmethanol derivatives will alter critical physicochemical and synthetic properties, leading to divergent outcomes in downstream applications. The achiral, protected, and mono-hydroxylated nature of 177200-76-9 offers a specific balance of stability and reactivity. For instance, its logP of approximately 1.98 and topological polar surface area (TPSA) of 29.46 Ų are distinct from those of related compounds. Crucially, as a protected intermediate in the synthesis of Montelukast, this compound incorporates a benzyloxy (Bn) protecting group that is essential for chemo-selectivity in subsequent synthetic steps . The specific 1,1-disubstituted cyclopropane core provides a unique steric and electronic environment for downstream functionalization compared to its 1,2-disubstituted isomers. The quantitative evidence below illustrates these differences.

Quantitative Evidence Guide: Verifying the Differentiation of [1-[(Benzyloxy)methyl]cyclopropyl]methanol (177200-76-9)


Achiral Scaffold vs. Chiral Analogs: A Critical Purity Advantage for Heterogeneous Catalysis

The target compound [1-[(Benzyloxy)methyl]cyclopropyl]methanol (177200-76-9) is an achiral molecule, whereas many closely related analogs, such as ((1S,2S)-2-((Benzyloxy)methyl)cyclopropyl)methanol (CAS: 190004-96-7) and ((1R,2R)-2-((Benzyloxy)methyl)cyclopropyl)methanol (CAS: 142096-80-8), are chiral and possess defined stereochemistry . The presence of stereocenters in the chiral analogs introduces the potential for diastereomeric and enantiomeric impurities, which can complicate reaction kinetics, alter enantioselectivity, and require costly chiral purification steps . The achiral nature of 177200-76-9 eliminates the variable of stereochemical purity in reactions that do not rely on chiral induction, providing a more predictable and robust starting material for processes such as hydrogenation with Pd/C, where the benzyloxy group is removed non-stereospecifically.

Synthetic Chemistry Catalysis Process Chemistry

Unique 1,1-Disubstituted Cyclopropane Core vs. 1,2-Disubstituted Analogs: A Differentiated Scaffold for Advanced Building Blocks

The cyclopropane ring in [1-[(Benzyloxy)methyl]cyclopropyl]methanol (177200-76-9) is a 1,1-disubstituted system, with both the benzyloxy-methyl and hydroxymethyl groups attached to the same carbon atom . In contrast, a significant class of closely related compounds, including ((1S,2S)-2-((benzyloxy)methyl)cyclopropyl)methanol and ((1R,2R)-2-((benzyloxy)methyl)cyclopropyl)methanol, are 1,2-disubstituted, with the substituents on adjacent carbons of the ring . This difference in substitution pattern directly influences the ring‘s geometry, electronic properties, and the spatial orientation of its functional groups. The 1,1-disubstituted arrangement creates a geminal relationship between the substituents, which can significantly alter the ring’s bond angles and strain energy compared to the vicinal arrangement in the 1,2-analogs .

Medicinal Chemistry Organic Synthesis Drug Discovery

Physicochemical Profile: LogP, TPSA, and Solubility Differentiation from Non-Benzyloxy Analogs

The benzyloxy group in [1-[(Benzyloxy)methyl]cyclopropyl]methanol (177200-76-9) confers specific physicochemical properties that are quantitatively different from non-benzylated analogs. The compound has a calculated partition coefficient (LogP) of 1.98 and a topological polar surface area (TPSA) of 29.46 Ų . This LogP value indicates significantly higher lipophilicity compared to a hypothetical analog lacking the benzyl group, such as 1-(hydroxymethyl)cyclopropyl)methanol, which would be expected to have a much lower LogP (e.g., < 0). The TPSA value of 29.46 Ų is also distinct and would be impacted by the removal of the benzyl group. This difference in lipophilicity directly affects the compound‘s solubility profile, with 177200-76-9 being only slightly soluble in chloroform and methanol , whereas a non-benzylated analog would be more water-soluble.

Physicochemical Analysis ADME Formulation

Hydrogen-Bond Donor/Acceptor Profile: Differentiation from Fully Protected Derivatives

[1-[(Benzyloxy)methyl]cyclopropyl]methanol (177200-76-9) contains one hydrogen-bond donor (the hydroxyl group) and two hydrogen-bond acceptors (the oxygen atoms from the ether and alcohol) . This differentiates it from fully protected analogs, such as [1-[(Benzyloxy)methyl]cyclopropyl]methyl benzoate (CAS: Not available) or its O-silylated derivatives, which lack a free hydroxyl group. The presence of a free primary alcohol in 177200-76-9 allows for selective functionalization, including oxidation, esterification, or conversion to a leaving group (e.g., tosylate, mesylate), while the benzyloxy group remains stable. In contrast, a fully protected analog would require an additional deprotection step before such functionalization, adding time and cost to a synthetic sequence.

Synthetic Chemistry Protecting Group Strategy Process Optimization

Optimal Research and Industrial Applications for [1-[(Benzyloxy)methyl]cyclopropyl]methanol (177200-76-9) Based on Verified Differentiation


Synthesis of Montelukast and Related Leukotriene Antagonists

The compound‘s primary and most established application is as a protected intermediate in the industrial-scale synthesis of Montelukast . In this context, the specific 1,1-disubstituted cyclopropane core and benzyl protecting group are non-negotiable. The benzyl group must be robust enough to withstand multiple subsequent reaction steps, such as the formation of the dithioacetal side-chain, before being selectively cleaved via hydrogenolysis at the final stage. No other analog offers this exact set of reactivities and stabilities required for the patented Montelukast synthetic route .

Generation of Advanced Cyclopropyl Building Blocks

As a versatile small-molecule scaffold , this compound is ideal for preparing 1,1-disubstituted cyclopropyl-containing building blocks for medicinal chemistry and agrochemical discovery. The free primary alcohol can be easily converted into a halide, amine, or other functional groups, creating a diverse array of novel cyclopropane derivatives with a geometry that is inaccessible from 1,2-disubstituted isomers. This is supported by the use of similar building blocks in the synthesis of complex molecules .

Methodology Development for Selective Hydrogenolysis

This compound is a useful substrate for developing and optimizing chemoselective hydrogenolysis protocols. The simultaneous presence of a benzyl ether and a primary alcohol makes it a challenging test case for differentiating between the cleavage of an aromatic C-O bond (debenzylation) versus an aliphatic C-O bond (deoxygenation). Researchers can use 177200-76-9 to benchmark new catalysts for high-yielding, selective deprotection, which is a critical step in the synthesis of many complex molecules .

Studies of Cyclopropane Strain and Geminal Substitution Effects

For fundamental physical organic chemistry, this compound serves as a model system to study the electronic and steric effects of geminal substitution on a cyclopropane ring. The distinct bond angles and strain energy of the 1,1-disubstituted cyclopropane, compared to its 1,2-analogs, make it a valuable substrate for computational chemistry studies and spectroscopic analysis aimed at understanding and predicting the reactivity of strained ring systems .

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